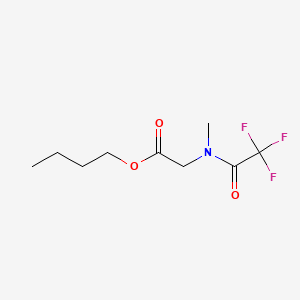
Sarcosine, N-(trifluoroacetyl)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(trifluoroacetyl)glycine butyl ester is a chemical compound with the molecular formula C9H14F3NO3 It is a derivative of glycine, where the amino group is substituted with a trifluoroacetyl group and a butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(trifluoroacetyl)glycine butyl ester typically involves the reaction of N-Methylglycine with trifluoroacetic anhydride in the presence of a base, followed by esterification with butanol. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N-(trifluoroacetyl)glycine butyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(trifluoroacetyl)glycine butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-N-(trifluoroacetyl)glycine.
Reduction: Formation of N-Methyl-N-(trifluoroacetyl)glycinol.
Substitution: Formation of various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(trifluoroacetyl)glycine butyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(trifluoroacetyl)glycine butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(trifluoroacetyl)glycine methyl ester
- N-Methyl-N-(trifluoroacetyl)glycine ethyl ester
- N-Methyl-N-(trifluoroacetyl)glycine propyl ester
Uniqueness
N-Methyl-N-(trifluoroacetyl)glycine butyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The butyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
CAS-Nummer |
2710-70-5 |
|---|---|
Molekularformel |
C9H14F3NO3 |
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
butyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C9H14F3NO3/c1-3-4-5-16-7(14)6-13(2)8(15)9(10,11)12/h3-6H2,1-2H3 |
InChI-Schlüssel |
HFRYGKNHBRPVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CN(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




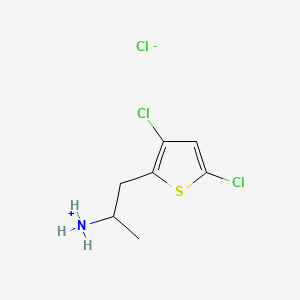
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
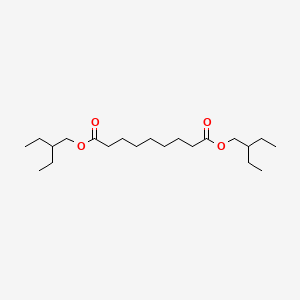
![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)
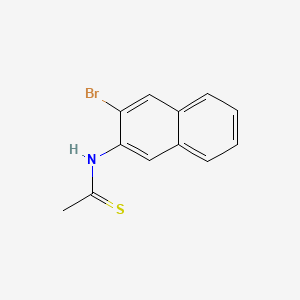

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

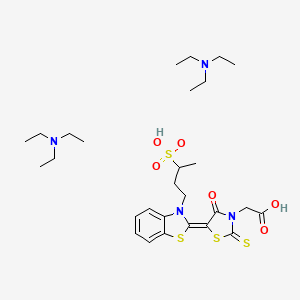
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
